molecular formula C11H22 B091121 (E)-3-Undecene CAS No. 1002-68-2

(E)-3-Undecene

Cat. No. B091121
CAS RN: 1002-68-2
M. Wt: 154.29 g/mol
InChI Key: SDTYFWAQLSIEBH-FNORWQNLSA-N
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Description

(E)-3-Undecene: An Overview (E)-3-Undecene is an organic compound that belongs to the family of alkenes. It is a colorless liquid with a strong odor and is widely used in the fragrance industry. However, recent scientific research has shown that (E)-3-Undecene has potential applications in various fields, including medicine, agriculture, and materials science. Synthesis Method The most common method of synthesizing (E)-3-Undecene is through the Wittig reaction. This involves the reaction of an aldehyde with a phosphonium ylide, resulting in the formation of an alkene. The reaction is carried out under basic conditions and requires careful control of the reaction conditions to achieve high yields. Scientific Research Application (E)-3-Undecene has been the subject of extensive research in recent years due to its potential applications in various fields. In medicine, it has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal drugs. In agriculture, (E)-3-Undecene has been used as a natural insecticide, with studies showing that it is effective against a wide range of insect pests. It has also been shown to have potential applications in the field of materials science, with researchers investigating its use as a building block for the synthesis of new materials. Mechanism of Action The mechanism of action of (E)-3-Undecene is not fully understood, but it is believed to involve the disruption of cell membranes in bacteria and fungi. This leads to the leakage of cellular contents and ultimately cell death. In insects, (E)-3-Undecene is thought to interfere with their ability to detect pheromones, leading to confusion and disruption of mating behavior. Biochemical and Physiological Effects Studies have shown that (E)-3-Undecene has low toxicity and is generally safe for use in laboratory experiments. However, it can cause irritation to the skin and eyes, and inhalation of high concentrations can lead to respiratory irritation. Advantages and Limitations for Lab Experiments The advantages of using (E)-3-Undecene in laboratory experiments include its low toxicity, ease of synthesis, and wide range of potential applications. However, its strong odor can make it difficult to work with, and its effectiveness as an insecticide can vary depending on the species being targeted. Future Directions There are many potential future directions for research on (E)-3-Undecene. These include: 1. Further investigation of its antibacterial and antifungal properties, with the aim of developing new antibiotics and antifungal drugs. 2. Development of new insecticides based on (E)-3-Undecene, with a focus on improving its effectiveness against a wider range of insect pests. 3. Investigation of its potential use as a building block for the synthesis of new materials, with a focus on developing materials with unique properties and applications. 4. Study of its potential applications in other fields, such as cosmetics and personal care products. In conclusion, (E)-3-Undecene is a versatile and promising compound that has potential applications in various fields. Its antibacterial and antifungal properties, effectiveness as an insecticide, and potential as a building block for new materials make it an exciting area of research for scientists and researchers around the world.

Scientific Research Applications

Biosynthesis and Bioconversion

(E)-3-Undecene has been identified as a product of microbial biosynthesis. Specifically, a study discovered a nonheme iron oxidase in Pseudomonas that converts medium-chain fatty acids into corresponding terminal olefins, such as 1-undecene, using an oxygen-activating, nonheme iron-dependent mechanism. This finding not only provides insights into the biosynthetic origin of 1-undecene but also presents an opportunity for tailored bioconversion of renewable raw materials into medium-chain terminal olefins, which are valuable as fuels and chemical building blocks (Rui et al., 2014).

Catalytic Properties and Enzymatic Functions

Another study focused on the oxidative decarboxylation of dodecanoic acid to undecene and carbon dioxide catalyzed by UndA, a nonheme iron enzyme. The research uncovered that UndA contains a coupled dinuclear iron cluster, expanding the known repertoire of reactions catalyzed by dinuclear iron enzymes. These findings shed light on the catalytic properties and enzymatic functions related to the production of undecene, highlighting its significance in biochemical pathways and potential industrial applications (Manley et al., 2019).

Polymer Science

In the realm of polymer science, poly(10-undecene-1-ol) has been synthesized via metallocene-catalyzed polymerization, serving as precursors for potential polar macromonomers. This study emphasized the polymerizable terminal double bonds, analyzing the influence of catalyst and polymerization conditions on the polymer's properties. The research highlights the significance of (E)-3-Undecene and its derivatives in the synthesis of polymers with specific functionalities and potential applications in various industries (Schulze et al., 2010).

properties

CAS RN

1002-68-2

Product Name

(E)-3-Undecene

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

(E)-undec-3-ene

InChI

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3/b7-5+

InChI Key

SDTYFWAQLSIEBH-FNORWQNLSA-N

Isomeric SMILES

CCCCCCC/C=C/CC

SMILES

CCCCCCCC=CCC

Canonical SMILES

CCCCCCCC=CCC

Other CAS RN

85535-87-1

Pictograms

Flammable; Health Hazard; Environmental Hazard

synonyms

(E)-3-Undecene

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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